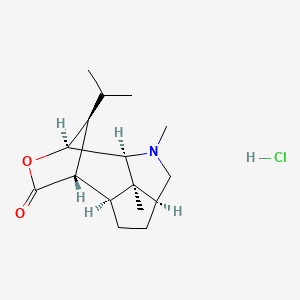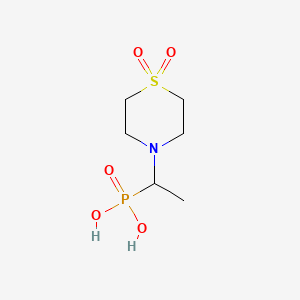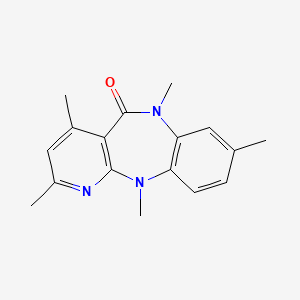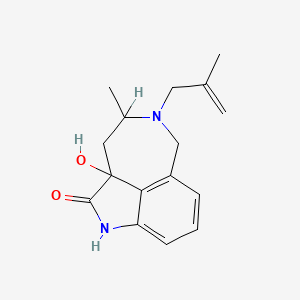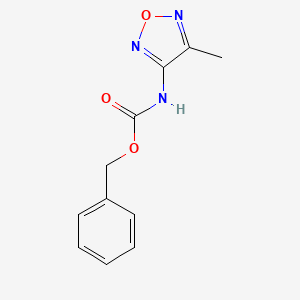
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate is an organic compound with the molecular formula C({11})H({11})N({3})O({3}) It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate typically involves the following steps:
Condensation Reaction: The starting materials, such as benzyl carbazate and 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, undergo a condensation reaction. This step is often facilitated by the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Cyclization: The intermediate product from the condensation reaction is then subjected to cyclization. This can be achieved using a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the oxadiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated oxadiazole rings.
Substitution: Substituted carbamates with various nucleophiles replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine
Medicinal chemists are exploring this compound for its potential therapeutic properties. It is being investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate: Unique due to its specific substitution pattern and potential bioactivity.
4-Methyl-1,2,5-oxadiazol-3-ylmethylamine: Similar structure but different functional group, leading to varied reactivity and applications.
Benzyl 1,2,5-oxadiazol-3-ylcarbamate: Lacks the methyl group, which can affect its chemical properties and biological activity.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both the benzyl and methyl groups enhances its chemical versatility and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
32551-40-9 |
|---|---|
Molekularformel |
C11H11N3O3 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
benzyl N-(4-methyl-1,2,5-oxadiazol-3-yl)carbamate |
InChI |
InChI=1S/C11H11N3O3/c1-8-10(14-17-13-8)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI-Schlüssel |
BUCFPEPEOMXHDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NON=C1NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


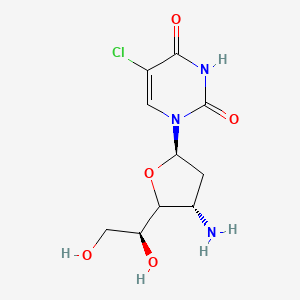
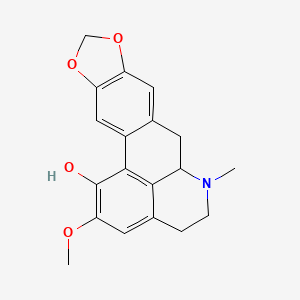
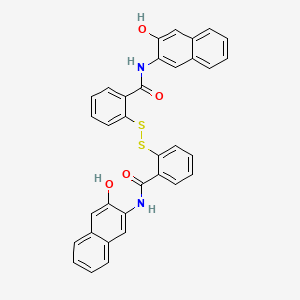

![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
